[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] 2-amino-3-phenylpropanoate
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Overview
Description
The compound [[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] 2-amino-3-phenylpropanoate is a complex organic molecule with significant biochemical relevance It is characterized by its intricate structure, which includes a purine base, a ribose sugar, and a phosphorylated amino acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] 2-amino-3-phenylpropanoate involves multiple steps, starting with the preparation of the purine base and the ribose sugar. The purine base, 6-aminopurine, is first synthesized through a series of reactions involving nitration, reduction, and cyclization. The ribose sugar is then attached to the purine base through a glycosidic bond formation. The resulting nucleoside is phosphorylated using phosphorylating agents such as phosphorus oxychloride. Finally, the amino acid, 2-amino-3-phenylpropanoate, is coupled to the phosphorylated nucleoside through an esterification reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and continuous flow processes. The key steps include the preparation of the purine base, ribose sugar, and amino acid, followed by their sequential coupling and phosphorylation. The use of high-throughput screening and optimization techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] 2-amino-3-phenylpropanoate: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Hydroxylamine, hydrazine.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups .
Scientific Research Applications
[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] 2-amino-3-phenylpropanoate: has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Plays a role in biochemical studies involving nucleotides and nucleosides, and is used in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and as a precursor for the synthesis of other biologically active compounds
Mechanism of Action
The mechanism of action of [[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] 2-amino-3-phenylpropanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular components, modulating biochemical pathways and exerting therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Adenosine diphosphate ribose: Similar in structure but lacks the phenylpropanoate moiety.
Nicotinamide adenine dinucleotide: Contains a similar purine base and ribose sugar but differs in the attached functional groups.
Phenylpropionyl-Coenzyme A: Shares the phenylpropanoate moiety but has a different overall structure
Uniqueness
The uniqueness of [[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] 2-amino-3-phenylpropanoate lies in its combination of a purine base, ribose sugar, phosphorylated group, and phenylpropanoate moiety.
Properties
IUPAC Name |
[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] 2-amino-3-phenylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N6O8P/c20-11(6-10-4-2-1-3-5-10)19(28)33-34(29,30)31-7-12-14(26)15(27)18(32-12)25-9-24-13-16(21)22-8-23-17(13)25/h1-5,8-9,11-12,14-15,18,26-27H,6-7,20H2,(H,29,30)(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFNOOEXYTZPIQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N6O8P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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